molecular formula C8H10NSi B14692737 CID 10920697

CID 10920697

Cat. No.: B14692737
M. Wt: 148.26 g/mol
InChI Key: MUYKSPSSLLNOTD-UHFFFAOYSA-N
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Description

CID 10920697 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. For instance, highlights the use of GC-MS and vacuum distillation to characterize CID-related compounds, indicating that this compound could similarly require advanced analytical techniques for structural elucidation .

Properties

Molecular Formula

C8H10NSi

Molecular Weight

148.26 g/mol

InChI

InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3

InChI Key

MUYKSPSSLLNOTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Si]

Origin of Product

United States

Preparation Methods

Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .

Chemical Reactions Analysis

Disopyramide undergoes several types of chemical reactions:

    Oxidation: Disopyramide can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Disopyramide has several scientific research applications:

Mechanism of Action

Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Based on , oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) share structural motifs with CID 10920697, likely involving polyketide or macrocyclic frameworks.

Physicochemical Properties

Table 1 compares this compound (hypothetical data inferred from ) with oscillatoxin derivatives and a synthetic compound (CAS 20358-06-9).

Property This compound Oscillatoxin D (CID: 101283546) CAS 20358-06-9
Molecular Formula Not Provided Not Provided C₇H₅FN₂S
Molecular Weight (g/mol) ~500 (estimated) ~800 (estimated) 168.19
Solubility Low (lipophilic) Low (lipophilic) 0.249 mg/mL
Bioactivity Cytotoxic (inferred) Cytotoxic CYP1A2 inhibitor
Analytical Method GC-MS LC-ESI-MS Synthetic protocols

Key Findings

Structural Complexity : Oscillatoxin derivatives () and this compound likely exhibit higher molecular weights (>500 g/mol) compared to simpler synthetic molecules like CAS 20358-06-9 (168.19 g/mol), implying distinct metabolic pathways and bioavailability .

Bioactivity : While oscillatoxins are cytotoxic, CAS 20358-06-9 inhibits CYP1A2, highlighting divergent mechanisms of action. This compound may share cytotoxic traits with oscillatoxins but require validation via assays such as LC-ESI-MS .

Synthetic Accessibility : CAS 20358-06-9 has a synthetic accessibility score of 2.14 (1 = easy, 10 = hard), suggesting moderate complexity. This compound, with an inferred macrocyclic structure, would likely score higher due to stereochemical challenges .

Research Implications

The comparison underscores the importance of advanced analytical techniques (e.g., GC-MS, LC-ESI-MS) for characterizing this compound, as seen in and . Future studies should prioritize structural elucidation and in vitro assays to validate these hypotheses.

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